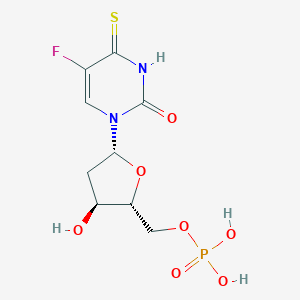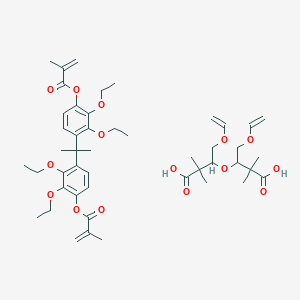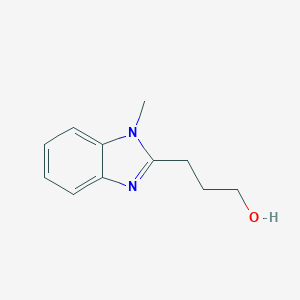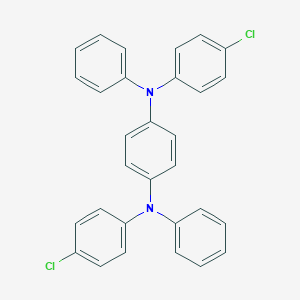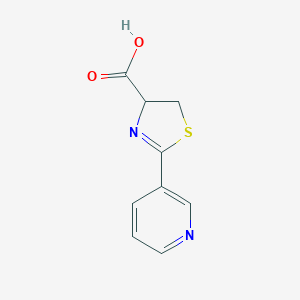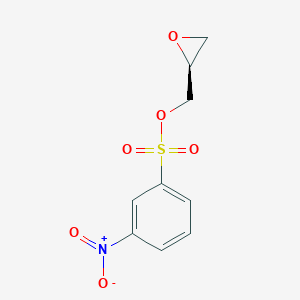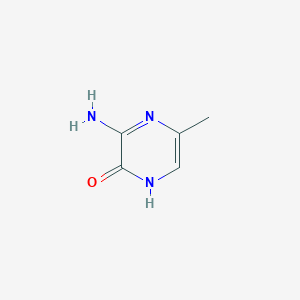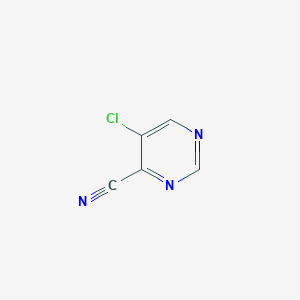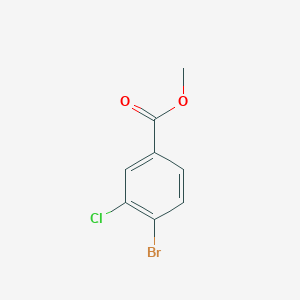![molecular formula C11H11NO2S B040597 2-(Benzo[d]thiazol-2-yl)-2-methylpropanoic acid CAS No. 125305-80-8](/img/structure/B40597.png)
2-(Benzo[d]thiazol-2-yl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzo[d]thiazol-2-yl)-2-methylpropanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BMIPP and is a member of the thiazole family. The synthesis of BMIPP is a complex process that requires the use of specialized equipment and techniques.
科学研究应用
BMIPP has been extensively studied for its potential applications in various fields, including medical imaging, drug development, and disease diagnosis. One of the most significant applications of BMIPP is in the field of medical imaging, where it is used as a radiotracer for the detection of heart disease. BMIPP is taken up by the myocardium and can be detected using single-photon emission computed tomography (SPECT) imaging. This allows for the early detection of heart disease, which can help in the timely treatment of patients.
作用机制
BMIPP works by binding to the fatty acid-binding protein (FABP), which is present in high concentrations in the myocardium. FABP is responsible for the transport of fatty acids into the mitochondria, where they are oxidized to produce energy. BMIPP competes with fatty acids for binding to FABP and is taken up by the myocardium at a higher rate than fatty acids. This results in the accumulation of BMIPP in the myocardium, which can be detected using SPECT imaging.
Biochemical and Physiological Effects:
BMIPP has been shown to have several biochemical and physiological effects. One of the most significant effects is its ability to selectively bind to the myocardium and accumulate in high concentrations. This allows for the early detection of heart disease, which can help in the timely treatment of patients. BMIPP has also been shown to have a low toxicity profile, which makes it a safe compound for use in medical imaging and drug development.
实验室实验的优点和局限性
BMIPP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a low toxicity profile, which makes it safe for use in cell culture and animal studies. However, BMIPP has some limitations for use in lab experiments. It is a relatively expensive compound, which can limit its use in large-scale studies. It also has a short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for the use of BMIPP in scientific research. One of the most significant directions is the development of new imaging techniques that can detect BMIPP at lower concentrations. This would allow for the early detection of heart disease in patients with milder symptoms. Another direction is the use of BMIPP in drug development. BMIPP has been shown to have potential applications in the treatment of heart disease, and further studies are needed to explore its therapeutic potential. Finally, BMIPP can be used as a tool to study the metabolic processes in the myocardium, which can help in the development of new therapies for heart disease.
合成方法
The synthesis of BMIPP involves the use of several steps, including the formation of the thiazole ring and the introduction of the benzo group. The most common method for synthesizing BMIPP is the reaction of 2-mercapto benzoic acid with α-bromo isobutyric acid in the presence of a base. This reaction results in the formation of the thiazole ring and the introduction of the methyl group. The final step involves the introduction of the benzo group through the reaction of 2-chlorobenzoyl chloride with the intermediate product.
属性
CAS 编号 |
125305-80-8 |
|---|---|
产品名称 |
2-(Benzo[d]thiazol-2-yl)-2-methylpropanoic acid |
分子式 |
C11H11NO2S |
分子量 |
221.28 g/mol |
IUPAC 名称 |
2-(1,3-benzothiazol-2-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H11NO2S/c1-11(2,10(13)14)9-12-7-5-3-4-6-8(7)15-9/h3-6H,1-2H3,(H,13,14) |
InChI 键 |
AXSJBPYNYHXRCS-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=NC2=CC=CC=C2S1)C(=O)O |
规范 SMILES |
CC(C)(C1=NC2=CC=CC=C2S1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




